molecular formula C7H4BrN3O2 B3219850 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-12-0

6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219850
CAS No.: 1190321-12-0
M. Wt: 242.03 g/mol
InChI Key: LVHQFOBVLMDZBH-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring fused pyrrole and pyridine rings. The bromine atom at position 6 and nitro group at position 3 significantly influence its electronic properties and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine as a precursor (). The compound exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate, facilitating its use in further functionalization ().

Properties

IUPAC Name

6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHQFOBVLMDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272411
Record name 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-12-0
Record name 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The nitration step can be achieved using nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination and nitration steps .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can facilitate binding to specific sites on enzymes or receptors, enhancing the compound’s activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are best understood by comparing it to structurally related pyrrolo[2,3-b]pyridine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound Br (C6), NO₂ (C3) 258.03 High electrophilicity due to nitro group; bromine enables cross-coupling
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br (C6), Cl (C3) 231.48 Enhanced leaving group ability (Cl vs. NO₂); lower molecular weight
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), C₂H₅ (C2) 225.09 Ethyl group improves lipophilicity; reduced steric hindrance at C3
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Br (C5), NH₂ (C3) 212.03 Amino group enhances hydrogen bonding; used in kinase inhibitor synthesis
6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C6), I (C3) 304.93 Iodine’s polarizability aids in halogen bonding; heavier halogen

Solubility and Pharmacokinetics

While this compound has moderate organic solubility, thieno[2,3-b]pyridine analogs face aqueous solubility challenges, often requiring cyclodextrin formulations (). Introducing polar groups (e.g., morpholine in pyrrolo[2,3-b]pyridine derivatives) improves solubility but may reduce membrane permeability ().

Key Research Findings

  • Kinase Inhibition : Derivatives of this compound show promise as FGFR1 inhibitors, with IC₅₀ values <100 nM in enzymatic assays ().
  • Synthetic Versatility : The compound’s nitro and bromine substituents enable sequential functionalization, as seen in the synthesis of nicotinamide derivatives ().
  • Stability: Unlike 3-amino intermediates, which decompose rapidly (), the nitro group stabilizes the core structure during storage and handling.

Biological Activity

6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

This compound has the following chemical formula: C7H4BrN3O2C_7H_4BrN_3O_2 with a molecular weight of approximately 230.03 g/mol. The compound features a pyrrolo[2,3-b]pyridine core structure, with a bromine atom and a nitro group at specific positions, which significantly influence its reactivity and biological interactions.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight230.03 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:
The compound has been shown to inhibit several kinases involved in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including oxidative stress modulation.

2. Reactive Oxygen Species (ROS) Generation:
The nitro group can generate ROS upon reduction, affecting cellular redox balance and contributing to its anti-inflammatory properties. This mechanism is particularly relevant in studies involving oxidative stress and inflammation.

3. Binding Affinity:
The presence of the bromine atom enhances binding to specific sites on enzymes or receptors, thereby increasing the compound's activity against certain biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. It has been tested for its efficacy against solid tumors and hematological malignancies.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits cell proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
AntioxidantReduces oxidative stress through ROS generation

Case Studies

Case Study 1: DYRK1A Inhibition
In a study focusing on dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), derivatives of this compound demonstrated potent inhibitory activity with nanomolar IC50 values. This inhibition was linked to reduced inflammatory responses in microglial cells .

Case Study 2: Kinase Inhibition
Another study highlighted the compound's role as an inhibitor of serine/threonine kinases, which are crucial in regulating cell growth and survival pathways. The findings suggest potential therapeutic applications in treating cancers characterized by aberrant kinase signaling .

Applications in Research and Industry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceutical compounds targeting various diseases. Its unique structural features make it suitable for developing inhibitors against kinases, particularly those involved in cancer and inflammatory diseases.

Table 3: Applications of this compound

Application AreaDescription
Medicinal ChemistrySynthesis of kinase inhibitors
Material ScienceDevelopment of organic semiconductors
Biological ResearchStudy of enzyme inhibition and oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.